molecular formula C20H23ClN2O3S B258770 5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide

カタログ番号 B258770
分子量: 406.9 g/mol
InChIキー: NBEMQMCMYJIPKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

作用機序

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide irreversibly binds to the mutated EGFR, preventing the activation of downstream signaling pathways that promote tumor growth and survival. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce tumor size and improve patient survival rates in clinical trials. It has also demonstrated a favorable safety profile, with fewer side effects compared to other EGFR inhibitors.

実験室実験の利点と制限

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide is a highly selective inhibitor of mutated EGFR, making it a valuable tool for studying the role of EGFR in cancer development and progression. However, its irreversible binding to the receptor may limit its use in certain experimental settings.

将来の方向性

1. Combination therapy: 5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide has shown promising results in combination with other targeted therapies, such as immune checkpoint inhibitors and MEK inhibitors. Further studies are needed to determine the optimal combination strategies for NSCLC treatment.
2. Resistance mechanisms: Despite its efficacy, resistance to this compound can develop over time. Future research should focus on identifying the underlying mechanisms of resistance and developing strategies to overcome it.
3. Biomarker identification: Biomarkers that predict response to this compound are currently being investigated, with the goal of identifying patients who are most likely to benefit from the drug.
4. Alternative indications: The potential of this compound for treating other types of cancer, such as breast and ovarian cancer, is currently being explored.
5. Novel EGFR inhibitors: The development of novel EGFR inhibitors that overcome the limitations of current drugs, such as resistance and off-target effects, is an area of active research.

合成法

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide is synthesized through a multi-step process, involving the reaction of 2-chloro-5-nitrobenzoic acid with N-methyl-N-phenylamine, followed by the reduction of the nitro group to an amine. The amine is then reacted with 1-azepanesulfonyl chloride to obtain the final product.

科学的研究の応用

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide has been widely studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR T790M mutation. It has been shown to selectively inhibit the mutated EGFR, leading to tumor regression and improved patient survival rates.

特性

分子式

C20H23ClN2O3S

分子量

406.9 g/mol

IUPAC名

5-(azepan-1-ylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C20H23ClN2O3S/c1-22(16-9-5-4-6-10-16)20(24)18-15-17(11-12-19(18)21)27(25,26)23-13-7-2-3-8-14-23/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3

InChIキー

NBEMQMCMYJIPKD-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)Cl

正規SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。